molecular formula C13H11N3O2 B2943256 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-15-4

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2943256
CAS No.: 672925-15-4
M. Wt: 241.25
InChI Key: YZMPFISVUUPKLY-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine is a high-purity chemical reagent designed for oncology research and early-stage drug discovery. This compound belongs to the oxazolo[5,4-d]pyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purine bases. This similarity allows such derivatives to function as potential antimetabolites, capable of competitively inhibiting key enzymatic processes or incorporating into macromolecules to disrupt function in rapidly dividing cells . The primary research value of this compound and its analogs lies in their potential as targeted anticancer agents. Scientific studies have identified oxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor critically involved in tumor angiogenesis . Inhibition of VEGFR-2 signaling blocks the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby suppressing tumor growth and metastasis . Furthermore, research indicates that specific substitutions on the core scaffold, such as the phenoxy group present in this compound, are instrumental in modulating its biological activity and binding affinity to molecular targets like VEGFR-2 . Researchers are encouraged to explore its mechanisms of action, including pro-apoptotic activity and the inhibition of cancer cell proliferation across various cell lines. This product is intended for use in non-clinical, in vitro experimental settings only.

Properties

IUPAC Name

3-methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)17-12-11-9(2)16-18-13(11)15-7-14-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMPFISVUUPKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=NC3=C2C(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of 3-methylphenol with a suitable halogenated pyrimidine derivative under basic conditions to form the intermediate. This intermediate can then undergo cyclization with an appropriate reagent to form the oxazole ring, resulting in the final compound .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Key Steps:

  • Formation of Imidoester Intermediate :

    • Reaction of 1 with triethyl orthoformate under reflux produces imidoester derivative 2 .

    • Reagents/Conditions : Triethyl orthoformate, reflux, 4–6 hours.

    • Yield : Moderate (40–60%) .

  • Ring Closure :

    • Imidoester 2 undergoes cyclization with nucleophiles (e.g., amines or phenols) to form the oxazolo[5,4-d]pyrimidine core.

    • For 3-Methyl-4-(3-methylphenoxy)- oxazolo[5,4-d]pyrimidine, 3-methylphenol acts as the nucleophile, introducing the phenoxy group at position 4.

    • Reagents/Conditions : 3-Methylphenol, ethanol, 80°C, 12–24 hours.

    • Yield : Low to moderate (20–35%) due to intermediate instability .

Functionalization and Reactivity

The 3-methylphenoxy group at position 4 is critical for modulating electronic and steric properties. Studies suggest:

  • Electrophilic Substitution : The phenoxy group directs electrophiles to the para position of the benzene ring, enabling further derivatization (e.g., nitration, sulfonation) .

  • Nucleophilic Aromatic Substitution : Halogenation at position 6 or 7 of the pyrimidine ring allows substitution with amines or thiols for diversification .

Challenges:

  • Low Yields : Instability of imidoester 2 during cyclization necessitates optimized conditions (e.g., inert atmosphere, controlled temperature) .

  • Regioselectivity : Competing pathways during cyclization may produce regioisomers, requiring chromatographic purification .

Mechanistic Insights

  • Imidoester Formation : Triethyl orthoformate facilitates the conversion of the amino group in 1 to an imidate, enhancing electrophilicity for subsequent nucleophilic attack.

  • Cyclization : 3-Methylphenol acts as a nucleophile, attacking the electrophilic carbon in imidoester 2 , followed by ring closure to form the pyrimidine moiety .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine":

  • Identification and Properties:
  • The compound is also known as this compound .
  • Its CAS number is 672925-15-4 .
  • The molecular formula is C13H11N3O2 and the molecular weight is 241.25 .
  • Availability:
  • This compound is currently listed as discontinued by at least one supplier .
  • Related Research:
  • The compound this compound is a derivative of oxazolo[5,4-d]pyrimidine .
  • Other oxazolo[5,4-d]pyrimidines have been investigated for their potential as anticancer agents . One such compound, 3g , demonstrated significant cytotoxic activity against the HT29 cell line (a colorectal cancer cell line), even exceeding the activity of fluorouracil in vitro while being less toxic to healthy human cells. This suggests that compound 3g is a potential candidate for primary colorectal cancer treatment .
  • The synthesis of oxazolo[5,4-d]pyrimidines involves a multistep method, starting with 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. The reaction of this oxazole with triethyl orthoformate yields an intermediate imidoester derivative, which then undergoes ring closure with methylamine or other primary amines to form various oxazolo[5,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Oxazolo[5,4-d]Pyrimidine Family

SCM1–10 Derivatives: Earlier derivatives in this series featured a methyl group at position 5 of the oxazolo[5,4-d]pyrimidine core. For example, SCM9 (5-methyl variant) exhibited weaker VEGFR-2 inhibition (Ki = 0.11 µM) compared to 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine (Ki = 0.07 µM) due to the absence of hydrogen bonding with Glu885, a residue critical for type II inhibitor activity .

7-Amino-Substituted Derivatives: Compounds with aliphatic amino chains at position 7 (e.g., 3g with a 3-(N,N-dimethylamino)propyl group) showed enhanced cytotoxicity against HT29 cells. The hydrophilic amino group improves solubility and facilitates interactions with the VEGFR-2 allosteric pocket, whereas bulky hydrophobic substituents reduce activity .

Oxazolo[4,5-d]Pyrimidines

Oxazolo[4,5-d]pyrimidines differ in the fusion position of the oxazole and pyrimidine rings. These isomers, such as 7-piperazine-substituted derivatives (8a–c), exhibit distinct binding modes with VEGFR-2, showing moderate cytotoxic effects (CC50 > 100 µM in most cancer cell lines) . Their reduced activity compared to oxazolo[5,4-d]pyrimidines underscores the importance of ring fusion geometry in target engagement.

Agricultural Derivatives

Derivatives like 5-(4-methoxyphenyl)-3,8-diphenyl-substituted oxazolo[5,4-d]pyrimidines display auxin-like activity in plants, promoting root and shoot growth in crops such as sunflower and soybean at nanomolar concentrations (10⁻⁹ M) . This contrasts with anticancer derivatives, highlighting how substituent polarity and position dictate biological targets—hydrophobic groups favor receptor kinase inhibition, while polar groups enable plant hormone mimicry.

Key Data Tables

Table 1: Cytotoxicity of Selected Oxazolo[5,4-d]Pyrimidines vs. Reference Drugs

Compound HT29 (CC50, µM) NHDF (CC50, µM) VEGFR-2 Inhibition (Ki, µM)
This compound (3g) 58.4 >200 0.07
SCM9 (5-methyl derivative) 92.1 >200 0.11
5-Fluorouracil (5-FU) 381.2 45.3 N/A
Cisplatin 47.2 12.8 N/A

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 3-methylphenoxy group at position 4 enhances steric complementarity with VEGFR-2’s hydrophobic pocket, while the absence of a methyl group at position 5 improves hydrogen bonding with Glu885 .
  • Selectivity: Lower toxicity to normal human dermal fibroblasts (NHDFs) (CC50 > 200 µM) compared to cisplatin (CC50 = 12.8 µM) suggests a favorable therapeutic index .
  • Agricultural vs. Pharmacological Applications : Substituent-driven divergence in bioactivity—antitumor activity requires hydrophobic, planar moieties, whereas plant growth regulation relies on small polar groups mimicking phytohormones .

Biological Activity

3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine (CAS: 672925-15-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of oxazolo[5,4-d]pyrimidine derivatives, including this compound, typically involves multi-step organic reactions. These methods often focus on modifying existing compounds to enhance their biological activity and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives. The compound has shown effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Lung adenocarcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Metastatic colon adenocarcinoma (LoVo)
    • Primary colon adenocarcinoma (HT29)

The cytotoxic activity was evaluated using the MTT assay, which measures cell viability. The estimated half-maximal cytotoxic concentrations (CC50) for this compound and reference drugs are summarized in Table 1.

Compound Cell Line CC50 (µM)
This compoundHT2958.44 ± 8.75
5-Fluorouracil (5-FU)HT29381.16 ± 25.51
CisplatinHT2947.17 ± 7.43

The results indicate that the compound exhibits significant cytotoxicity against the HT29 cell line with a selectivity index greater than that of traditional chemotherapeutics like cisplatin and 5-FU.

The mechanism by which oxazolo[5,4-d]pyrimidines exert their anticancer effects may involve several pathways:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of various kinases such as VEGFR-2 and Aurora A kinase, which are crucial for tumor growth and angiogenesis .
  • Caspase Activation : Some derivatives activate the caspase cascade, promoting apoptosis in cancer cells .

Additional Biological Activities

Beyond anticancer effects, research has indicated that oxazolo[5,4-d]pyrimidines possess other biological activities:

  • Antiviral Activity : Certain derivatives have shown promise against viral infections by inhibiting viral replication mechanisms.
  • Immunosuppressive Effects : These compounds may modulate immune responses, which could be beneficial in conditions requiring immunosuppression .

Case Studies

One notable study involved the design and evaluation of a series of oxazolo[5,4-d]pyrimidine derivatives against breast cancer cell lines. The research highlighted that some compounds exhibited activity comparable to established drugs like tamoxifen and aclacinomycin A .

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